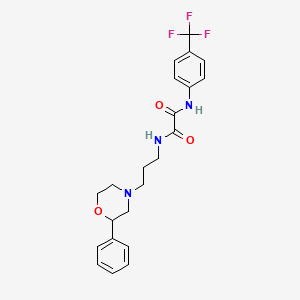

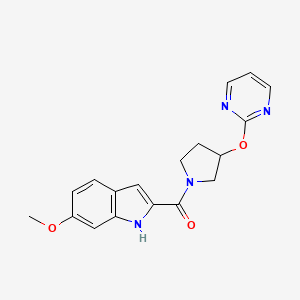

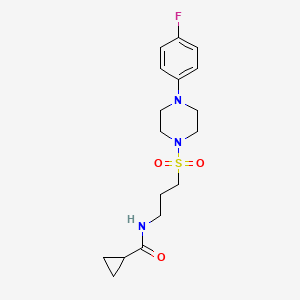

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a compound that appears to be a derivative of oxalamide with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties. For instance, the use of 4-fluorobenzaldehyde in the synthesis of related compounds suggests that the incorporation of fluorine atoms into aromatic systems is a common strategy to modulate the physical and chemical properties of these molecules .

Synthesis Analysis

The synthesis of related fluorinated compounds has been described in the literature. For example, the synthesis of N-(4-fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide was achieved starting from 4-fluorobenzaldehyde . This suggests that similar synthetic routes could potentially be applied to the synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide, with appropriate modifications to incorporate the thiophene and hydroxyethyl groups.

Molecular Structure Analysis

The molecular structure of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide would likely exhibit characteristics influenced by the presence of fluorine atoms and thiophene rings. Fluorine atoms are known to affect the electron distribution within aromatic rings, potentially impacting the reactivity and interaction of the molecule with biological targets . The thiophene rings could contribute to the compound's planarity and electronic properties, which might be relevant for its biological activity.

Chemical Reactions Analysis

Although the specific chemical reactions of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide are not detailed in the provided papers, the reactivity of similar fluorinated compounds can be inferred. For instance, the derivatization of amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole for detection purposes indicates that fluorinated aromatic compounds can participate in reactions under specific conditions, such as at elevated temperatures and controlled pH .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the use of high-performance liquid chromatography (HPLC) for the separation of amino acids derivatized with a fluorinated reagent suggests that similar techniques could be employed to analyze the physical and chemical properties of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide . The presence of fluorine and thiophene in the molecule could influence its lipophilicity, boiling point, and stability, which are important parameters in the context of drug design and pharmacokinetics.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Potential

- YM-244769 as a Neuroprotective Agent : YM-244769, chemically related to the queried compound, has shown potential as a neuroprotective drug. It preferentially inhibits NCX3 (Na+/Ca2+ exchange), which may protect against hypoxia/reoxygenation-induced neuronal cell damage. This property could have therapeutic implications for neuroprotection (Iwamoto & Kita, 2006).

Gastrokinetic Activity

- Benzamide Derivatives in Gastrokinetic Activity : A study on benzamide derivatives, which include 4-fluorobenzyl analogues, revealed significant gastrokinetic activity. This suggests potential applications in treating gastrointestinal disorders (Kato, Morie, Yoshida, & Matsumoto, 1992).

Antimicrobial Activity

- Antimicrobial Properties of Hydrazone Ligands : Oxidovanadium(V) complexes derived from hydrazone ligands demonstrated effective antibacterial activity against Bacillus subtilis. The unique chemical structure of these complexes, which include fluoro and hydroxy groups, may contribute to this activity (Qian, 2018).

Interaction Analysis in Chemical Compounds

- lp⋯π Intermolecular Interactions in 1,2,4-Triazole Derivatives : Studies on 1,2,4-triazole derivatives, including a fluoro derivative, revealed lp⋯π intermolecular interactions. These interactions are crucial for understanding the molecular properties and potential applications of such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Zinc Complexes in Polymerization Processes

- Aminophenolate Zinc Complexes in Polymerization : Aminophenolate zinc complexes with various pendant groups, including 2-fluorobenzyl, have been synthesized and studied as catalysts in the ring-opening polymerization of lactides. This indicates potential applications in polymer science (Lu, Wu, Chen, & Lin, 2019).

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c20-15-5-3-13(4-6-15)10-21-17(23)18(24)22-12-19(25,14-7-9-26-11-14)16-2-1-8-27-16/h1-9,11,25H,10,12H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUARDNWHNPNDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)

![Ethyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2530471.png)

![N-(2,4-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2530472.png)

![1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2530476.png)

amine](/img/structure/B2530481.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/no-structure.png)